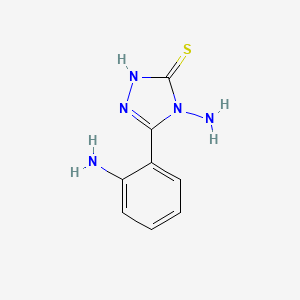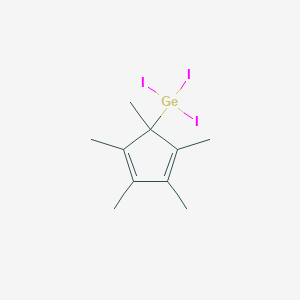
Triiodo(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triiodo(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)germane is an organogermanium compound characterized by the presence of three iodine atoms and a pentamethylcyclopentadienyl ligand attached to a germanium center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triiodo(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)germane typically involves the reaction of pentamethylcyclopentadienylgermanium trihalide with iodine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Ge(C5Me5)I3+3I2→Ge(C5Me5)I3
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Triiodo(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can yield lower oxidation state germanium compounds.
Substitution: Halogen substitution reactions can replace iodine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various halogenated derivatives.
Applications De Recherche Scientifique
Triiodo(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)germane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Materials Science: Investigated for its potential use in the development of advanced materials, including semiconductors and nanomaterials.
Biology and Medicine: Studied for its potential biological activity and therapeutic applications, although research in this area is still in its early stages.
Industry: Utilized in the production of specialized germanium-based materials and compounds.
Mécanisme D'action
The mechanism by which Triiodo(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)germane exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure. The presence of the pentamethylcyclopentadienyl ligand and iodine atoms influences its reactivity and interaction with other molecules. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its behavior in various chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diiodo(pentamethylcyclopentadienyl)iridium(III) dimer
- Pentamethylcyclopentadienyliridium(III) chloride dimer
- Lithium pentamethylcyclopentadienide
- Manganese tricarbonyl (methylcyclopentadienyl)
Uniqueness
Triiodo(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)germane is unique due to the combination of germanium and iodine atoms with the pentamethylcyclopentadienyl ligand. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
100311-88-4 |
|---|---|
Formule moléculaire |
C10H15GeI3 |
Poids moléculaire |
588.57 g/mol |
Nom IUPAC |
triiodo-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)germane |
InChI |
InChI=1S/C10H15GeI3/c1-6-7(2)9(4)10(5,8(6)3)11(12,13)14/h1-5H3 |
Clé InChI |
ACFHPJFIKRPJIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C1C)C)(C)[Ge](I)(I)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


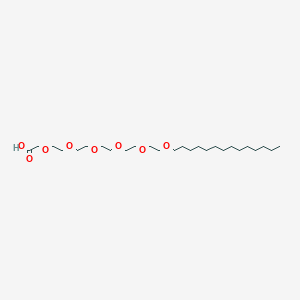
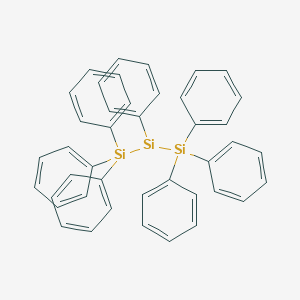
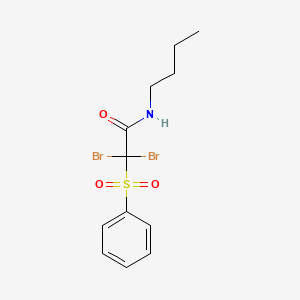
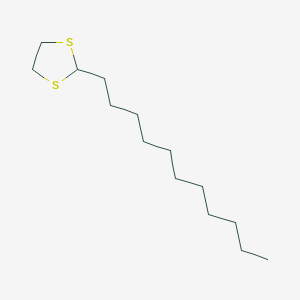
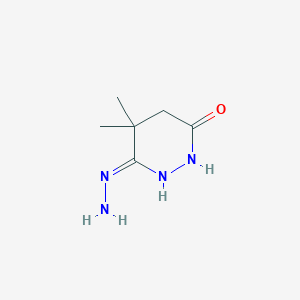
![Benzene, 1,1'-[1-methoxy-2-(phenylseleno)ethylidene]bis-](/img/structure/B14340962.png)
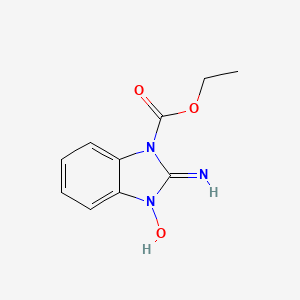
![N-{2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14340983.png)
![N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride](/img/structure/B14340990.png)
![4,4'-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2'-bipyridine](/img/structure/B14341012.png)
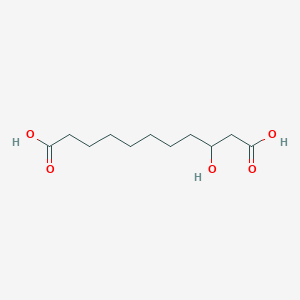
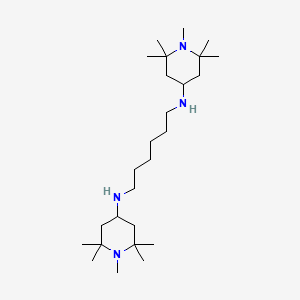
![4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14341025.png)
